molecular formula C28H34N4O4S2 B082711 Didansyl-1,4-diaminobutane CAS No. 13285-10-4

Didansyl-1,4-diaminobutane

Cat. No.: B082711
CAS No.: 13285-10-4
M. Wt: 554.7 g/mol
InChI Key: NNHHCCHSWPGUNI-UHFFFAOYSA-N
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Description

Didansyl-1,4-diaminobutane is a chemical compound with the molecular formula C28H34N4O4S2 and a molecular weight of 554.72 g/mol . It is also known as Dansyl-putrescine. This compound is characterized by the presence of two dansyl groups attached to a 1,4-diaminobutane backbone. The dansyl groups are fluorescent, making this compound useful in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Didansyl-1,4-diaminobutane typically involves the reaction of dansyl chloride with 1,4-diaminobutane. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Didansyl-1,4-diaminobutane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Complexation: Metal salts like copper sulfate or nickel chloride can be used in aqueous or organic solvents.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Substitution: Formation of substituted sulfonamides.

    Complexation: Formation of metal-ligand complexes.

Scientific Research Applications

Didansyl-1,4-diaminobutane has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting amines and other nucleophiles.

    Biology: Employed in the study of enzyme activities and protein interactions due to its fluorescent properties.

    Medicine: Investigated for its potential use in diagnostic imaging and as a marker for tracking biological processes.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of Didansyl-1,4-diaminobutane primarily involves its fluorescent properties. The dansyl groups absorb light at specific wavelengths and emit fluorescence, which can be detected and measured. This property makes it useful for tracking and quantifying biological molecules and processes. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

    Dansyl chloride: Used for labeling amines and amino acids.

    Dansyl hydrazine: Used for labeling aldehydes and ketones.

    Dansyl cadaverine: Used for studying polyamine metabolism.

Uniqueness: Didansyl-1,4-diaminobutane is unique due to its dual dansyl groups, which enhance its fluorescent properties and make it particularly useful for applications requiring high sensitivity and specificity. Its structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research .

Properties

IUPAC Name

5-(dimethylamino)-N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4S2/c1-31(2)25-15-7-13-23-21(25)11-9-17-27(23)37(33,34)29-19-5-6-20-30-38(35,36)28-18-10-12-22-24(28)14-8-16-26(22)32(3)4/h7-18,29-30H,5-6,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHHCCHSWPGUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344684
Record name Didansyl-1,4-diaminobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13285-10-4
Record name Didansyl-1,4-diaminobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didansyl-1,4-diamino-butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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